2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride
Overview
Description
2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO2S2 and a molecular weight of 284.18 g/mol . It is the hydrochloride salt version of 2-Methylbenzothiazole-6-sulfonyl Chloride. This compound is used as a reactant in the synthesis of various derivatives, including 1-arylsulfonyl-3-piperazinone derivatives, which are known to act as factor Xa inhibitors.
Preparation Methods
The preparation of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride involves the synthesis of its precursor, 2-Methylbenzothiazole-6-sulfonyl Chloride. The synthetic route typically includes the sulfonylation of 2-Methylbenzothiazole followed by chlorination. The hydrochloride salt is then formed by treating the sulfonyl chloride with hydrochloric acid.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology and Medicine: The derivatives synthesized from this compound, such as 1-arylsulfonyl-3-piperazinone, have shown potential as factor Xa inhibitors, which are important in anticoagulant therapy.
Mechanism of Action
The mechanism of action of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride itself is not well-studied. its derivatives, such as 1-arylsulfonyl-3-piperazinone, act as factor Xa inhibitors. Factor Xa is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of thrombin and subsequent blood clot formation. The molecular targets and pathways involved include the binding of the inhibitor to the active site of factor Xa, blocking its activity.
Comparison with Similar Compounds
Similar compounds to 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride include other sulfonyl chlorides and benzothiazole derivatives. Some examples are:
2-Methylbenzothiazole-6-sulfonyl Chloride: The precursor to the hydrochloride salt, used in similar synthetic applications.
Benzothiazole-6-sulfonyl Chloride: Lacks the methyl group at the 2-position, which may affect its reactivity and the properties of its derivatives.
2-Methylbenzothiazole-6-sulfonamide: A derivative formed by substitution of the sulfonyl chloride group with an amine.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-sulfonyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S2.ClH/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5;/h2-4H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROONYLSNGLNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-66-1 | |
Record name | 6-Benzothiazolesulfonyl chloride, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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